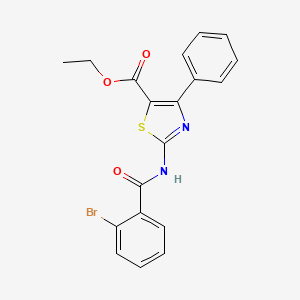

ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 1,3-thiazole core substituted at positions 2, 4, and 5. The thiazole ring is a five-membered aromatic system containing sulfur and nitrogen, known for its diverse biological and pharmacological applications. Key structural features of this compound include:

- Position 4: A phenyl group (–C₆H₅), contributing to hydrophobic interactions.

- Position 5: An ethyl carboxylate ester (–COOEt), which may enhance solubility in organic solvents or act as a prodrug moiety.

Properties

IUPAC Name |

ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O3S/c1-2-25-18(24)16-15(12-8-4-3-5-9-12)21-19(26-16)22-17(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANGQIXINPZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the bromobenzoyl group: This step involves the acylation of the thiazole ring with 2-bromobenzoyl chloride in the presence of a base such as pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may vary, but they generally follow similar steps with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate has shown promise in the development of pharmaceutical agents. Its thiazole moiety is known for its biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have demonstrated that modifications to the thiazole structure can enhance antimicrobial potency, making it a subject of interest for developing new antibiotics .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials with specific properties.

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength due to the rigid thiazole ring structure. Research is ongoing to determine optimal synthesis methods and the resulting material properties .

Photovoltaic Applications

Thiazole derivatives are also being studied for their electronic properties, making them suitable candidates for organic photovoltaic applications. This compound may contribute to the development of efficient light-harvesting systems due to its ability to absorb light and facilitate charge transfer .

Agricultural Chemistry

The agricultural sector is increasingly looking at compounds like this compound for their potential as agrochemicals.

Pesticidal Properties

Preliminary studies suggest that this compound may possess insecticidal or herbicidal activities. The bromine substitution in the benzamide group could enhance its efficacy against specific pests or weeds, providing a basis for developing new agrochemicals that are less harmful to non-target organisms .

Plant Growth Regulation

Research is also exploring the role of thiazole derivatives in plant growth regulation. This compound could potentially act as a growth regulator, influencing plant development and yield through hormonal modulation .

Case Studies and Research Findings

A comprehensive review of literature reveals diverse applications of this compound:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules, leading to changes in their function and activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- The bromine atom in the target compound may enhance electrophilic reactivity compared to the non-halogenated anilinocarbonyl derivative . Brominated aromatics are often associated with increased binding affinity in enzyme inhibition studies due to halogen bonding.

- The piperazinyl group in the fluorophenyl analog introduces a basic nitrogen, which could facilitate salt formation (e.g., hydrochloride salts) and improve pharmacokinetic profiles.

Solubility and Lipophilicity

- The ethyl carboxylate group (common in all except the methylethenyl derivative) balances lipophilicity and solubility. The brominated compound (molar mass 446.32 g/mol) is significantly heavier and more lipophilic than the fluorinated analog (335.40 g/mol) , suggesting differences in membrane permeability.

- The methoxy group in 83893-81-6 increases polarity but lacks the ester moiety, likely reducing solubility in organic phases.

Biological Activity

Ethyl 2-(2-bromobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Bromobenzamido Group : Enhances biological activity through specific interactions with molecular targets.

- Ethyl Ester Group : Contributes to the compound's solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 348.2 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Ethyl 2-(2-bromobenzamido)-4-phenylthiazole-5-carboxylate has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of uric acid, making it a candidate for treating gout and other metabolic disorders .

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of thiazole derivatives reported that Ethyl 2-(2-bromobenzamido)-4-phenylthiazole-5-carboxylate demonstrated substantial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Thiazole derivatives are also being investigated for their anticancer properties. Ethyl 2-(2-bromobenzamido)-4-phenylthiazole-5-carboxylate has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. It may inhibit cell proliferation and promote cell cycle arrest, contributing to its potential as an anticancer agent .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing ETHYL 2-(2-BROMOBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE with high purity?

- Answer : The synthesis requires refluxing intermediates (e.g., substituted benzaldehyde derivatives) in absolute ethanol with catalytic glacial acetic acid for 4–6 hours . Post-reaction, solvent removal under reduced pressure and purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) are critical. Yield optimization may involve temperature control (60–80°C) and stoichiometric adjustments of bromobenzamide precursors. Purity should be confirmed via HPLC (≥95% peak area) and TLC monitoring .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Answer :

- 1H/13C NMR : To confirm substituent positions (e.g., bromobenzamido group at C2, phenyl at C4) and ester functionality.

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <3 ppm error.

Cross-reference with PubChem’s computed InChIKey and SMILES data to resolve ambiguities .

Q. How can researchers design initial biological activity screening protocols for this compound?

- Answer : Use tiered assays:

- Primary screens : Antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria, fungi).

- Secondary screens : Anticancer potential using MTT assays (IC50 in cancer cell lines, e.g., MCF-7, HeLa).

Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v). Replicate experiments (n=3) to ensure statistical significance .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Answer : Apply a 2³ factorial design to test variables:

- Factors : Reaction temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), catalyst (acetic acid vs. p-toluenesulfonic acid).

- Responses : Yield (%), purity (HPLC area %).

Statistical analysis (ANOVA) identifies significant interactions. For example, ethanol with acetic acid at 80°C may maximize yield (85%) while maintaining purity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Answer :

- Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS protocols for cytotoxicity.

- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding to purported targets (e.g., kinase enzymes).

- Address solubility bias : Use co-solvents (e.g., cyclodextrins) or nanoformulations to ensure compound bioavailability in assays .

Q. How can computational modeling predict SAR (structure-activity relationships) for this compound’s derivatives?

- Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). Prioritize derivatives with lower binding energies (<-8 kcal/mol).

- QSAR models : Train on datasets of thiazole carboxylates to correlate substituents (e.g., bromo vs. nitro groups) with bioactivity. Validate via leave-one-out cross-validation (R² >0.7) .

Q. What advanced techniques characterize crystallographic or dynamic properties?

- Answer :

- Single-crystal XRD : Resolve 3D conformation; key parameters include dihedral angles between thiazole and phenyl rings.

- Dynamic NMR : Probe rotational barriers of the bromobenzamido group (ΔG‡ >70 kJ/mol indicates restricted rotation).

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and logP calculations (e.g., XLogP3 ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.